3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride
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Overview
Description
3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with a methyl group on the nitrogen atom. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxaldehyde as the starting material.
Reductive Amination: The aldehyde group of pyridine-2-carboxaldehyde is subjected to reductive amination using formaldehyde and a suitable amine, such as methylamine. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Aminomethyl Group: The resulting intermediate is then treated with formaldehyde and hydrogen chloride gas to introduce the aminomethyl group.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target molecule. The compound’s structure allows it to fit into binding pockets, modulating the activity of the target protein and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)pyridine
- N-methylpyridin-2-amine
- 3-(aminomethyl)pyridine
Uniqueness
3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride is unique due to the presence of both an aminomethyl group and a methyl group on the nitrogen atom. This dual substitution enhances its solubility and reactivity compared to similar compounds. Additionally, the dihydrochloride form improves its stability and ease of handling in various applications.
Properties
CAS No. |
2551119-53-8 |
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Molecular Formula |
C7H13Cl2N3 |
Molecular Weight |
210.10 g/mol |
IUPAC Name |
3-(aminomethyl)-N-methylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-9-7-6(5-8)3-2-4-10-7;;/h2-4H,5,8H2,1H3,(H,9,10);2*1H |
InChI Key |
IQDBUOIUACAFEH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=N1)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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